molecular formula C22H21FN2O3S2 B2621633 5-{[2-(2-fluoro-4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one CAS No. 361175-00-0

5-{[2-(2-fluoro-4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one

Cat. No.: B2621633
CAS No.: 361175-00-0
M. Wt: 444.54
InChI Key: NOSNXRQDRHUXNF-UHFFFAOYSA-N
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Description

This compound is a structurally complex heterocyclic molecule featuring a tricyclic core (8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),5-trien-3-one) with a prop-2-en-1-yl substituent at position 4 and a sulfanyl-linked 2-(2-fluoro-4-methoxyphenyl)-2-oxoethyl group at position 3. Its synthesis likely involves multi-step reactions, including halogenation, nucleophilic substitution, and cyclization, as inferred from analogous procedures in triazole-thio-ethanone derivatives .

Crystallographic characterization of such compounds typically employs SHELX software (e.g., SHELXL for refinement), which is widely used for small-molecule structural validation .

Properties

IUPAC Name

2-[2-(2-fluoro-4-methoxyphenyl)-2-oxoethyl]sulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN2O3S2/c1-3-10-25-21(27)19-15-6-4-5-7-18(15)30-20(19)24-22(25)29-12-17(26)14-9-8-13(28-2)11-16(14)23/h3,8-9,11H,1,4-7,10,12H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOSNXRQDRHUXNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2CC=C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound known as 5-{[2-(2-fluoro-4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one exhibits notable biological activity that has garnered attention in various fields of research, particularly in medicinal chemistry and pharmacology.

Chemical Structure and Properties

This compound features a complex structure characterized by multiple functional groups, including a fluorinated methoxyphenyl moiety and a thiazole ring. The presence of these groups contributes to its potential biological activities.

PropertyValue
Molecular FormulaC22H21FN4O3S
Molecular Weight467.5 g/mol
XLogP3-AA5
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count7
Rotatable Bond Count7

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in cell proliferation, which is significant for its potential anticancer effects.
  • Antimicrobial Properties: The triazole ring can interact with microbial enzymes, suggesting antimicrobial activity against various pathogens.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of similar compounds, indicating that modifications in the structure can significantly influence the activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structural motifs have shown Minimum Inhibitory Concentration (MIC) values ranging from 20–40 µM against Staphylococcus aureus and 40–70 µM against Escherichia coli .

Anticancer Activity

Preliminary investigations into related compounds have demonstrated promising anticancer properties. For example, derivatives with similar functionalities have been reported to induce apoptosis in cancer cell lines by inhibiting key signaling pathways involved in cell survival .

Case Studies

  • Case Study on Antimicrobial Efficacy:
    • A series of compounds derived from thiazole and triazole frameworks were tested for their antibacterial properties using the agar disc-diffusion method.
    • Results indicated that modifications at the methoxyphenyl position enhanced activity against resistant strains of S. aureus .
  • Case Study on Anticancer Properties:
    • In vitro studies on related triazole compounds showed inhibition of cell growth in various cancer cell lines, with IC50 values ranging from 15 to 30 µM.
    • Mechanistic studies revealed that these compounds could activate apoptotic pathways through caspase activation .

Comparison with Similar Compounds

2-(4-(2,4-Difluorophenyl)-5-(4-(Phenylsulfonyl)Phenyl)-4H-1,2,4-Triazol-3-ylthio)-1-Phenylethanone ()

  • Core Structure : A 1,2,4-triazole ring with sulfanyl and ketone substituents.
  • Key Differences :
    • The target compound features a tricyclic 8-thia-4,6-diazatricyclo system, whereas this analog has a simpler triazole ring.
    • The prop-2-en-1-yl group in the target compound may enhance lipophilicity compared to the phenylsulfonyl group in the analog.
  • Bioactivity Implications: Triazole derivatives are known for antimicrobial and anticancer properties, but the tricyclic core in the target compound could improve metabolic stability .

Benzimidazole Sulfonyl Derivatives ()

  • Example: 4-[5-Difluoromethoxy-2-{(3,4-dimethoxypyridin-2-yl)-methanesulfinyl}-benzimidazole-1-sulfonyl]phenoxyacetic acid esters.
  • Core Structure : Benzimidazole with sulfonyl and alkoxy groups.
  • Key Differences: The target compound lacks the benzimidazole moiety but shares sulfur-containing functional groups.

Functional Group Analysis

Feature Target Compound Triazole Analog () Benzimidazole Analog ()
Core Structure 8-Thia-4,6-diazatricyclo system 1,2,4-Triazole Benzimidazole
Sulfur Functionality Sulfanyl (-S-) Sulfonyl (-SO₂-) Sulfinyl (-SO-) and sulfonyl (-SO₂-)
Halogenation 2-Fluoro on phenyl ring 2,4-Difluoro on phenyl ring Difluoromethoxy (-OCF₂-)
Bioactivity Potential Likely enzyme inhibition (e.g., kinases) Antimicrobial/antifungal Proton pump inhibition (hypothesized)

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